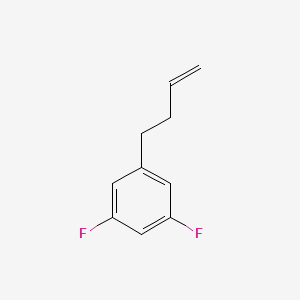

4-(3,5-Difluorophenyl)-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRJFZAMQQRVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634117 | |

| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225240-58-4 | |

| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Substituted Butenes in Organic Synthesis and Materials Science

Aryl-substituted butenes are a class of organic compounds that feature a four-carbon alkenyl chain attached to an aromatic ring. This structural motif makes them highly versatile building blocks in organic synthesis. The terminal double bond of the butene chain is amenable to a wide array of chemical transformations, including oxidation, reduction, and addition reactions. For instance, the double bond can be oxidized to form alcohols or ketones, or reduced to create the corresponding saturated alkane, 4-(3,5-difluorophenyl)butane. These transformations allow chemists to introduce new functional groups and build more complex molecular architectures.

Furthermore, aryl-substituted alkenes, including butenes, are crucial in transition-metal-catalyzed cross-coupling reactions. Their ability to participate in reactions like hydroarylation allows for the direct formation of carbon-carbon bonds, a fundamental process in constructing complex organic molecules. researchgate.net In materials science, these compounds can serve as monomers for polymerization, leading to the creation of specialty polymers. The properties of these polymers, such as thermal stability and chemical resistance, can be finely tuned by the nature of the aromatic ring and its substituents. nih.govacs.org

Rationale for Investigating Difluorinated Analogues in Advanced Chemical Systems

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org This is why fluorinated compounds are of great interest in medicinal chemistry, agrochemicals, and materials science. nih.govtandfonline.com The rationale for investigating difluorinated analogues like 4-(3,5-Difluorophenyl)-1-butene stems from the unique effects of fluorine substitution.

Key considerations for incorporating fluorine include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown. This can improve the in vivo potency and half-life of drug candidates. tandfonline.comnih.gov

Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity (pKa), dipole moment, and binding affinity to biological targets like enzymes or receptors. tandfonline.comnih.gov

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and oils), which can affect its absorption, distribution, and transport across biological membranes. tandfonline.com

The specific 3,5-difluoro substitution pattern on the phenyl ring is particularly noteworthy. This meta substitution exerts a strong electron-withdrawing inductive effect on the ring, which can influence the reactivity of both the aromatic ring and the attached butene chain. This strategic placement of fluorine atoms allows for the fine-tuning of electronic properties, which is a key strategy in rational drug design and the development of advanced materials. tandfonline.com

Current State of Research on Fluoro Substituted Alkenyl Aromatics

Research into fluoro-substituted alkenyl aromatics is an active area of investigation. Scientists are exploring new synthetic methods to create these molecules efficiently and selectively. For example, classic organic reactions like the Claisen-Schmidt condensation are used to synthesize related fluorinated structures, such as chalcones, under basic conditions. researchgate.net

The primary focus of current research is to leverage the unique properties conferred by fluorine. In materials science, fluorinated aromatics are known to enhance the thermal stability and chemical resistance of polymers. nih.govacs.org The concept of "fluoromaticity" suggests that the lone pairs on fluorine atoms can contribute to the aromatic π-system, in some cases increasing the aromatic character and stability of the ring. nih.govacs.org In medicinal chemistry, the strategic placement of fluorine is a well-established method to block metabolic oxidation sites and enhance the binding affinity of drugs to their targets. tandfonline.comnih.gov The development of fluorinated molecules continues to be a promising avenue for discovering new pharmaceuticals and high-performance materials.

Scope and Objectives of the Research Outline for 4 3,5 Difluorophenyl 1 Butene

Precursor Design and Selection for Fluoroaryl-Butene Scaffolds

The successful synthesis of this compound hinges on the judicious selection and preparation of appropriate starting materials. These precursors must contain the key structural motifs of the target molecule, namely the 3,5-difluorophenyl group and a four-carbon chain with a terminal double bond.

Utilization of 3,5-Difluorophenyl Boronic Acid in Coupling Reactions

3,5-Difluorophenyl boronic acid is a versatile and widely used precursor in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. libretexts.org This organoboron compound is commercially available and can be readily prepared. Its utility lies in its ability to act as a nucleophilic partner, transferring the 3,5-difluorophenyl group to an electrophilic substrate under palladium catalysis. For the synthesis of this compound, 3,5-difluorophenyl boronic acid would be coupled with a suitable four-carbon electrophile, such as 4-bromo-1-butene. The general reactivity of arylboronic acids in Suzuki-Miyaura coupling makes this a highly plausible and efficient route. libretexts.org

Other Fluorinated Aryl Building Blocks

Beyond boronic acids, other fluorinated aryl building blocks can be employed in the synthesis of fluoroaryl-butenes. These include:

1-Bromo-3,5-difluorobenzene: This aryl halide serves as an excellent electrophilic partner in various cross-coupling reactions, including the Heck, Negishi, and Kumada couplings. sigmaaldrich.comwikipedia.orgresearchgate.net Its reaction with a suitable butenyl nucleophile can forge the desired carbon-carbon bond.

3,5-Difluorophenyl Grignard Reagents: Compounds like 3,5-difluorophenylmagnesium bromide are powerful nucleophiles used in Kumada coupling and for direct addition to electrophiles. researchgate.netsigmaaldrich.com Their reaction with a 4-halobutene would be a direct method to form the target structure.

3,5-Difluorobenzyl Halides: Precursors such as 3,5-difluorobenzyl bromide can be converted into organometallic reagents (e.g., Grignard reagents) or used in direct alkylation reactions. For instance, the Grignard reagent derived from 3,5-difluorobenzyl bromide can react with an allyl halide to yield this compound.

Organozinc Reagents: 3,5-Difluorophenylzinc halides, prepared from the corresponding aryl halides, are key intermediates in the Negishi coupling, offering a milder alternative to Grignard reagents with broader functional group tolerance. wikipedia.orgnih.gov

Organotin Reagents: While less common due to toxicity concerns, organostannanes like (3,5-difluorophenyl)tributyltin could be used in Stille coupling reactions.

Direct Synthetic Pathways to this compound

Several established synthetic methods can be directly applied to construct the this compound framework. These routes primarily involve the formation of a carbon-carbon bond between the fluorinated aromatic ring and the butenyl side chain.

Olefin Functionalization Routes

The direct functionalization of an olefin presents an atom-economical approach to the synthesis of aryl-alkenes. One such method is the Heck reaction , which involves the palladium-catalyzed coupling of an aryl halide with an alkene. In the context of synthesizing this compound, this would involve the reaction of 1-bromo-3,5-difluorobenzene with 1-butene. The reaction typically proceeds in the presence of a palladium catalyst and a base.

Another emerging strategy is the catalytic hydroarylation of olefins, which could directly add the 3,5-difluorophenyl group across the double bond of a butene derivative.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura type for related structures)

Cross-coupling reactions are among the most powerful tools for constructing C(sp²)-C(sp³) bonds and are highly applicable to the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction would couple 3,5-difluorophenylboronic acid with a 4-halobutene, such as 4-bromo-1-butene, in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product. libretexts.org

Negishi Coupling: This method utilizes an organozinc reagent. 3,5-Difluorophenylzinc halide would be coupled with 4-bromo-1-butene using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance.

Kumada Coupling: In this reaction, a Grignard reagent, such as 3,5-difluorophenylmagnesium bromide, is coupled with an organic halide like 4-bromo-1-butene, typically catalyzed by a nickel or palladium complex. researchgate.netnih.gov

Stille Coupling: This reaction would involve the coupling of an organotin reagent, for instance, (3,5-difluorophenyl)tributylstannane, with 4-bromo-1-butene catalyzed by palladium.

The following table summarizes these plausible cross-coupling strategies:

| Coupling Reaction | Fluorinated Aryl Partner | Butenyl Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | 3,5-Difluorophenylboronic acid | 4-Bromo-1-butene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Negishi | 3,5-Difluorophenylzinc halide | 4-Bromo-1-butene | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Kumada | 3,5-Difluorophenylmagnesium bromide | 4-Bromo-1-butene | Ni(dppp)Cl₂ |

| Heck | 1-Bromo-3,5-difluorobenzene | 1-Butene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Stille | (3,5-Difluorophenyl)tributylstannane | 4-Bromo-1-butene | Pd(PPh₃)₄ |

Advanced Catalytic Synthesis

Recent advancements in catalysis offer more sophisticated and efficient routes for the synthesis of fluoroaryl-alkenes. These methods often provide higher selectivity, milder reaction conditions, and broader substrate scope. For the synthesis of compounds like this compound, advanced catalytic systems could involve:

Ligand Development: The use of specifically designed phosphine ligands, such as Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs), can significantly enhance the efficiency and selectivity of cross-coupling reactions. nih.gov These ligands can improve catalyst stability and promote challenging coupling steps.

Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis. A photoredox-catalyzed approach could potentially enable the coupling of a fluorinated aryl radical with a butenyl partner under very mild conditions.

C-H Activation/Functionalization: Direct arylation of a C-H bond in butene with a fluorinated aryl precursor represents a highly atom-economical and elegant synthetic strategy. While challenging, ongoing research in this area is yielding promising results for the synthesis of complex molecules.

These advanced catalytic methods, while perhaps not yet standard for the synthesis of this specific molecule, represent the cutting edge of synthetic organic chemistry and offer exciting possibilities for future preparative strategies.

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone in the formation of carbon-carbon bonds, providing efficient pathways to synthesize aryl-alkenes like this compound. Cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are particularly prominent. mdpi.com These methods typically involve the reaction of a difluorophenyl-containing electrophile with a butenyl nucleophile, or vice versa, catalyzed by a palladium, nickel, or copper complex.

For instance, a plausible Suzuki-Miyaura coupling approach would involve the reaction of 3,5-difluorophenylboronic acid with a 4-halobut-1-ene (e.g., 4-bromobut-1-ene) in the presence of a palladium catalyst. mdpi.comacs.org This reaction benefits from mild conditions and a high tolerance for various functional groups. Similarly, the Heck reaction can directly couple 1-iodo- or 1-bromo-3,5-difluorobenzene with but-3-en-1-ol, followed by dehydration to yield the target compound. mdpi.com The choice of catalyst, which can range from simple palladium salts to complex organometallic species, is critical for optimizing reaction yield and purity. nih.govresearchgate.net

Table 1: Representative Transition Metal-Catalyzed Reactions for this compound Synthesis

| Reaction Type | Aryl Source | Butene Source | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 3,5-Difluorophenylboronic acid | 4-Bromobut-1-ene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good to Excellent |

| Heck Reaction | 1-Bromo-3,5-difluorobenzene | But-3-en-1-ol | Pd(OAc)₂ | Et₃N | DMF | Moderate to Good |

| Negishi Coupling | 1-Iodo-3,5-difluorobenzene | But-3-en-1-ylzinc chloride | PdCl₂(dppf) | - | THF | Good to Excellent |

| Kumada Coupling | 1-Bromo-3,5-difluorobenzene | But-3-en-1-ylmagnesium bromide | NiCl₂(dppp) | - | Ether/THF | Good |

Ligand-Controlled Syntheses

The outcome of transition metal-catalyzed reactions is profoundly influenced by the ligands coordinated to the metal center. Ligands can modulate the catalyst's electronic properties and steric environment, thereby controlling reactivity, selectivity, and catalyst stability. In the synthesis of 4-aryl-1-butenes, phosphine-based ligands are extensively used.

For example, monodentate ligands like triphenylphosphine (PPh₃) are common, but bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bulky, electron-rich ligands like XPhos often provide superior results in terms of reaction rate and yield, especially for challenging substrates. acs.orgrug.nl The choice of ligand can be crucial in preventing side reactions, such as β-hydride elimination, and in promoting the desired reductive elimination step that forms the final product. The development of specialized ligands has enabled the use of less reactive coupling partners, such as aryl chlorides, in Suzuki-Miyaura reactions. acs.org

Table 2: Influence of Ligands on a Hypothetical Suzuki Coupling for this compound

| Ligand | Catalyst System | Key Characteristics | Potential Effect on Synthesis |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Common, versatile monodentate ligand. | Generally effective but may require higher temperatures. |

| dppf | PdCl₂(dppf) | Bidentate, wide bite angle, robust. | Enhances catalyst stability and efficiency, good for a range of substrates. mdpi.com |

| XPhos | Pd₂(dba)₃ / XPhos | Bulky, electron-rich Buchwald-type ligand. | High activity, allows for coupling of less reactive substrates (e.g., aryl chlorides) at lower catalyst loadings. rug.nl |

| (S)-BINAP | RuCl₂[(S)-BINAP] | Chiral, bidentate phosphine ligand. | Used in asymmetric hydrogenations to create chiral centers. youtube.com |

Stereoselective Synthesis Techniques

Creating specific stereoisomers of this compound analogues is critical when these molecules are intended for applications where chirality is a key factor, such as in bioactive compounds. Stereoselective synthesis allows for the control and formation of a single desired stereoisomer out of many possibilities.

Asymmetric Catalysis for Chiral Analogues

Asymmetric catalysis introduces chirality into a molecule by using a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst. nih.gov For analogues of this compound, a chiral center could be introduced, for example, at position 3 of the butene chain, leading to a chiral alcohol or amine.

One prominent method is the asymmetric reduction of a corresponding ketone precursor, such as 4-(3,5-difluorophenyl)but-3-en-2-one, using a chiral reducing agent or a catalyst like a Noyori-type ruthenium-BINAP system or a CBS (Corey-Bakshi-Shibata) catalyst. youtube.com These methods can produce chiral allylic alcohols with high enantiomeric excess (ee). youtube.com Another approach is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, which can establish a chiral center while forming the carbon-carbon bond. organic-chemistry.org

Table 3: Asymmetric Catalysis for the Synthesis of a Chiral Analogue, (R)-4-(3,5-Difluorophenyl)but-1-en-3-ol

| Reaction Type | Substrate | Catalyst/Reagent | Expected Outcome |

|---|---|---|---|

| Asymmetric Reduction | 4-(3,5-Difluorophenyl)but-1-en-3-one | (R)-CBS catalyst with BH₃ | High enantioselectivity (>95% ee) for the (R)-alcohol. youtube.com |

| Asymmetric Hydrogenation | 4-(3,5-Difluorophenyl)but-1-en-3-one | RuCl₂[(R)-BINAP] with H₂ | High enantioselectivity for the corresponding saturated chiral alcohol. |

| Asymmetric Allylation | 3,5-Difluorobenzaldehyde | Chiral allylboron or allylsilane reagent | Forms a homoallylic alcohol with a new stereocenter. |

Diastereoselective Approaches

When a molecule contains two or more stereocenters, diastereoselective synthesis is employed to control the relative configuration between them. Diastereoselective reactions can be substrate-controlled, where the existing chirality in the molecule directs the formation of the new stereocenter, or reagent-controlled, where the chiral reagent or catalyst dictates the stereochemical outcome.

For a more complex analogue of this compound, such as one with substituents at both positions 2 and 3 of the butene chain, a diastereoselective aldol reaction could be employed. For example, reacting a chiral enolate with 3,5-difluorobenzaldehyde could lead to the formation of syn or anti diastereomers. The stereochemical outcome can often be controlled by the choice of enolate geometry (E or Z) and the reaction conditions. Another powerful method is the diastereoselective Diels-Alder reaction, where a diene containing the 3,5-difluorophenyl group could react with a dienophile to create a cyclic product with multiple, well-defined stereocenters. figshare.comnih.gov

Table 4: Diastereoselective Approaches for Analogues of this compound

| Reaction Type | Reactants | Key Control Element | Stereochemical Outcome |

|---|---|---|---|

| Aldol Reaction | Chiral ketone + 3,5-Difluorobenzaldehyde | Zimmerman-Traxler transition state (metal enolate) | Predominantly 'syn' or 'anti' diastereomer depending on enolate geometry. |

| Diels-Alder Reaction | (E)-1-(3,5-Difluorophenyl)-1,3-butadiene + Maleic anhydride | Endo/Exo transition state preference | Highly diastereoselective formation of a cyclic adduct. figshare.comnih.gov |

| Michael Addition | Chiral nucleophile + (E)-4-(3,5-Difluorophenyl)but-2-enoate | Steric approach control | Formation of one diastereomer in excess. |

Reactivity Profile of the Alkene Moiety

The terminal double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. Its position at the end of a four-carbon chain, separated from the electron-withdrawing aromatic ring, allows it to exhibit reactivity characteristic of a typical terminal alkene.

Electrophilic addition is a fundamental reaction class for alkenes, where the π-bond is broken to form two new σ-bonds. wikipedia.org The reaction is initiated by an electrophile (E+) that bonds to the electron-rich C=C double bond, typically forming a carbocation intermediate. libretexts.orgyoutube.com This intermediate is then attacked by a nucleophile (Nu-).

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is generally governed by Markovnikov's rule. The rule predicts that the electrophile (often H+) will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation at the secondary position. wikipedia.orglasalle.edu The subsequent attack by the nucleophile occurs at this more substituted carbon.

Typical electrophilic addition reactions applicable to the alkene moiety include:

Hydrohalogenation : Reaction with hydrogen halides (HX) such as HBr or HCl. libretexts.org

Hydration : Acid-catalyzed addition of water to form an alcohol. wikipedia.org

Halogenation : Addition of halogens like Br₂ or Cl₂. wikipedia.org

Oxymercuration-Demercuration : A method for Markovnikov hydration that avoids carbocation rearrangements. wikipedia.org

Hydroboration-Oxidation : A two-step process that results in the anti-Markovnikov addition of water across the double bond. wikipedia.org

Table 1: Summary of Electrophilic Addition Reactions

| Reaction | Reagent(s) | Expected Major Product | Regioselectivity |

|---|---|---|---|

| Hydrobromination | HBr | 4-(3,5-Difluorophenyl)-2-bromobutane | Markovnikov |

| Hydration (acid-cat.) | H₂O, H₂SO₄ | 4-(3,5-Difluorophenyl)-2-butanol | Markovnikov |

Nucleophilic Reactivity Considerations, including Ring Opening in Related Systems

While the alkene double bond is electron-rich and primarily reacts with electrophiles, it can be made to react with nucleophiles under specific catalytic conditions. For instance, intramolecular fluoroamination reactions have been developed where a nitrogen nucleophile attached to the same molecule adds across the alkene. nih.gov In such a scenario, an external reagent, often a hypervalent iodine compound, activates the alkene towards nucleophilic attack, leading to the formation of nitrogen-containing heterocycles like fluorinated pyrrolidines. nih.gov

Furthermore, related transformations in other systems highlight the versatility of the alkene moiety. A notable example is the gem-difluorinative ring-expansion of methylenecycloalkanes. chemrxiv.org This reaction, which involves iodine(III) species, transforms an exocyclic alkene into a gem-difluorinated, ring-expanded ketone. While not a direct reaction of this compound, it illustrates a sophisticated transformation pathway where an alkene participates in ring formation and functionalization, a concept potentially adaptable to appropriately designed systems.

Reactions Involving the Fluorinated Aromatic Ring

The 3,5-difluorophenyl group possesses electronic properties distinctly different from an unsubstituted phenyl ring, which significantly modulates its reactivity.

The fluorine atoms exert a strong influence on the chemical reactivity of the aromatic ring. numberanalytics.com As a highly electronegative element, fluorine withdraws electron density from the ring via the sigma bond (inductive effect). numberanalytics.com This effect deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts acylation, making them more difficult compared to benzene.

Conversely, the strong electron-withdrawing nature of the two fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com While fluorine is typically a poor leaving group in SNAr, the high activation provided by the two meta-positioned fluorine atoms can facilitate the displacement of other leaving groups (like Cl or NO₂) that might be present on the ring. The fluorine atoms themselves could potentially be substituted under harsh conditions with strong nucleophiles. benchchem.com

Table 2: Influence of 3,5-Difluoro Substitution on Aromatic Reactivity

| Reaction Type | Reactivity Compared to Benzene | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Decreased | Strong inductive electron withdrawal by two fluorine atoms deactivates the ring. numberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | Increased | Electron-poor nature of the ring stabilizes the negatively charged Meisenheimer complex intermediate. numberanalytics.com |

Functionalization via Directed C-H Activation

Directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic and aliphatic systems. In the context of this compound, this strategy could be envisioned for both the aromatic ring and the aliphatic chain.

For the aromatic ring, the installation of a directing group could enable palladium-catalyzed C-H activation at a specific position, bypassing the innate electronic preferences of the ring. For example, a directing group at the C1 position could facilitate functionalization at the C2 or C6 positions.

More relevant to the butene chain, directing groups can be used to activate otherwise unreactive sp³ C-H bonds. nih.gov For instance, if the molecule were modified to include a directing group like a pyridine or a hydrazone, it could direct a transition-metal catalyst (e.g., palladium) to selectively functionalize the C-H bonds at the C3 or C4 positions of the butene chain, enabling reactions like acetoxylation or arylation. nih.gov

Radical Reactions and Processes

The alkene moiety of this compound can participate in radical reactions. These processes are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, often in the presence of a radical mediator like tributyltin hydride (n-Bu₃SnH). uchicago.edu

A key transformation in this category is radical cyclization. mdpi.com The presence of both an alkene and an aromatic ring allows for the possibility of intramolecular radical reactions. For example, a radical generated elsewhere in the molecule could add to the terminal alkene. More commonly, a radical generated on a tether attached to the aromatic ring could cyclize onto the butene double bond. Alternatively, intermolecular radical additions across the double bond can introduce new functional groups. Radical reactions provide a pathway to complex cyclic and acyclic structures that can be complementary to ionic reaction pathways. mdpi.commdpi.com

Table 3: Potential Radical Reactions

| Reaction Type | Reagents / Conditions | Potential Outcome |

|---|---|---|

| Radical Addition | R-Br, AIBN, n-Bu₃SnH | Addition of group 'R' to the alkene |

| Intramolecular Cyclization | Radical initiator | Formation of a new ring system (requires appropriate precursor) |

| Radical Polymerization | Radical initiator | Formation of poly(this compound) |

Metal-Catalyzed Radical Hydrofunctionalizations of Alkenes

Metal-catalyzed radical hydrofunctionalization reactions offer a powerful method for the selective addition of a hydrogen atom and a functional group across the double bond of an alkene. In the context of this compound, these reactions typically proceed with Markovnikov selectivity, where the hydrogen atom adds to the less substituted carbon of the double bond.

One notable example is the cobalt-catalyzed hydroperoxidation. Using catalysts like Co(acac)₂ or Co(tfa)₂, 4-phenyl-1-butene can be converted to the corresponding hydroperoxide. nih.gov Subsequent treatment with sodium thiosulfate during the work-up leads to the formation of 4-phenyl-2-butanol and a smaller amount of 4-phenyl-2-butanone. nih.gov Specifically, the reaction with 4-phenyl-1-butene yielded 82% of the alcohol and 10% of the ketone. nih.gov The use of different cobalt pre-catalysts, such as Co(modp)₂ and Co(dedp)₂, has been shown to give high yields for the hydrosilylperoxidation of styrene, suggesting their potential applicability to substrates like this compound. nih.gov

Manganese catalysts have also been employed in the hydration of 4-phenyl-1-butene, rapidly converting it to 4-phenyl-2-butanol. nih.gov This transformation highlights the utility of transition metal hydrogen atom transfer (MHAT) reactions in achieving selective hydrofunctionalization. nih.gov

Cycloaddition and Annulation Reactions

Photochemical [2+2] Cycloaddition Pathways

Photochemical [2+2] cycloaddition, also known as the Paterno-Büchi reaction, involves the reaction of a carbonyl group with an alkene in the presence of light to form an oxetane ring. mdpi.com While specific studies on this compound are not detailed, the general mechanism involves the photo-excitation of a carbonyl compound to a triplet state, which then reacts with the alkene. The reaction can proceed via different pathways, including [2+2], [4+2], and [4+4] cycloadditions, depending on the nature of the reactants. mdpi.com For instance, the photocycloaddition of N-acetylisatin with simple alkenes proceeds exclusively through a [2+2] pathway. mdpi.com

Cascade [4+2] Annulations via Benzopyrylium Intermediates

Cascade [4+2] annulations provide a route to complex polycyclic structures from relatively simple starting materials. These reactions can be catalyzed by transition metals like platinum(II) and gold(I). acs.org In a Pt(II)-catalyzed reaction, a diyne-carbonyl can undergo an intermolecular [4+2] annulation with two equivalents of an alkene, proceeding through two benzopyrylium intermediates. acs.org Alternatively, a Au(I) catalyst can promote a cascade [4+2] annulation with one alkene molecule via a benzopyrylium intermediate followed by the formation of a quinodimethane intermediate. acs.org The choice of catalyst plays a crucial role in directing the reaction pathway. acs.org

Specific Functionalization Reactions

Transition Metal-Catalyzed Trifluoromethylation and Cyanotrifluoromethylation

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest in medicinal and materials chemistry due to its unique properties. core.ac.uk Transition metal-catalyzed allylic trifluoromethylation of terminal olefins, such as 4-phenyl-1-butene, has been achieved using electrophilic trifluoromethylating reagents like the Togni reagent. core.ac.uk

In a study utilizing a copper(I) catalyst, the trifluoromethylation of 4-phenyl-1-butene was optimized. core.ac.uk The reaction conditions, including the choice of copper salt and solvent, were found to significantly influence the yield and the E/Z selectivity of the resulting allylic trifluoromethylated product. core.ac.uk For instance, using (MeCN)₄CuPF₆ as the catalyst in methanol provided the best results in terms of yield and stereoselectivity. core.ac.uk The reaction could also be performed on a larger scale, demonstrating its practical utility. core.ac.uk

Table 1: Optimization of Cu-Catalyzed Trifluoromethylation of 4-Phenyl-1-butene core.ac.uk

| Entry | Copper Catalyst | Solvent | Yield (%) | E/Z Ratio |

| 1 | CuI | CH₂Cl₂ | 45 | 1.5:1 |

| 2 | Cu(OTf)₂ | CH₂Cl₂ | 50 | 1.7:1 |

| 3 | (MeCN)₄CuPF₆ | CH₂Cl₂ | 55 | 1.8:1 |

| 4 | (MeCN)₄CuPF₆ | THF | 60 | 2.0:1 |

| 5 | (MeCN)₄CuPF₆ | Methanol | 72 | 2.5:1 |

Note: This table is a representation based on the trends described in the source and may not reflect the exact experimental data.

The mechanism of this transformation is thought to proceed through a radical pathway, as the presence of radical scavengers was found to affect the reaction outcome. core.ac.uk

Halogenation and Halofunctionalization

The presence of a butene chain in this compound allows it to undergo typical alkene reactions, including halogenation and halofunctionalization. These reactions involve the addition of halogens or a combination of a halogen and another nucleophile across the carbon-carbon double bond.

The reaction of this compound with elemental halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed via an electrophilic addition mechanism. masterorganicchemistry.comchemguide.co.uk This process is initiated by the attack of the electron-rich double bond on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.orgyoutube.com Subsequent nucleophilic attack by the halide ion from the opposite side of the halonium ion results in the formation of a vicinal dihalide with anti-stereochemistry. libretexts.org For instance, the bromination of this compound would yield 1,2-dibromo-4-(3,5-difluorophenyl)butane. The electron-withdrawing nature of the 3,5-difluorophenyl group may slightly deactivate the double bond towards electrophilic attack compared to unsubstituted 4-phenyl-1-butene.

When halogenation is performed in the presence of a nucleophilic solvent like water, a halohydrin is formed. In the case of using bromine water (Br₂/H₂O), the intermediate bromonium ion is trapped by a water molecule instead of a bromide ion. chemguide.co.uk This results in the formation of a bromohydrin, specifically 1-bromo-4-(3,5-difluorophenyl)butan-2-ol, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon. brainly.combrainly.com

N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are reagents commonly used for allylic halogenation. organic-chemistry.orgvedantu.com In the presence of a radical initiator or light, NBS would react with this compound to produce 3-bromo-4-(3,5-difluorophenyl)-1-butene. This reaction proceeds through a radical mechanism involving the abstraction of an allylic hydrogen atom. vedantu.com

Table 1: Expected Products of Halogenation and Halofunctionalization of this compound

| Reagent | Solvent | Expected Major Product |

| Br₂ | CCl₄ | 1,2-dibromo-4-(3,5-difluorophenyl)butane |

| Cl₂ | CH₂Cl₂ | 1,2-dichloro-4-(3,5-difluorophenyl)butane |

| Br₂/H₂O | H₂O | 1-bromo-4-(3,5-difluorophenyl)butan-2-ol |

| NBS, light | CCl₄ | 3-bromo-4-(3,5-difluorophenyl)-1-butene |

Isomerization Studies

The isomerization of this compound can involve both the migration of the double bond along the butene chain (positional isomerization) and the formation of different geometric isomers (cis/trans or E/Z) at the new double bond position (stereoisomerization).

The terminal double bond in this compound can be isomerized to an internal position to form the more thermodynamically stable 4-(3,5-difluorophenyl)-2-butene. This transformation is typically catalyzed by transition metal complexes or acid catalysts. nih.govresearchgate.net For example, ruthenium and rhodium complexes have been shown to be effective catalysts for the isomerization of 1,4-diarylbutenes. libretexts.org The mechanism often involves the formation of a metal-hydride species which adds to the double bond, followed by elimination to form the internal alkene.

Zeolites and other solid acid catalysts can also promote the isomerization of butenes. mdpi.comresearchgate.netcardiff.ac.uk The reaction proceeds through a carbocation intermediate, which can undergo a hydride shift to move the position of the double bond. The electron-withdrawing difluorophenyl group can influence the stability of any potential carbocationic intermediates, thereby affecting the reaction rate and conditions required for isomerization.

The positional isomerization of this compound to 4-(3,5-difluorophenyl)-2-butene can result in the formation of two stereoisomers: (E)-4-(3,5-difluorophenyl)-2-butene and (Z)-4-(3,5-difluorophenyl)-2-butene. The ratio of these isomers is dependent on the catalyst system and reaction conditions employed. Generally, the (E)-isomer is the thermodynamically more stable product due to reduced steric hindrance.

Specific catalyst systems can be designed to favor the formation of one stereoisomer over the other. For instance, certain copper(I)-hydride catalysts with chiral ligands have been utilized to achieve high stereoselectivity in the isomerization of related α,β-unsaturated systems. acs.org The choice of ligand associated with the metal center can dictate the stereochemical outcome of the isomerization process. The electronic properties of the 3,5-difluorophenyl substituent can also play a role in the interaction with the catalyst, potentially influencing the stereoselectivity of the reaction. mdpi.com

Table 2: Potential Isomerization Products of this compound

| Isomerization Type | Product(s) |

| Positional | 4-(3,5-difluorophenyl)-2-butene |

| Stereoisomers | (E)-4-(3,5-difluorophenyl)-2-butene and (Z)-4-(3,5-difluorophenyl)-2-butene |

Reaction Pathway Mapping and Transition State Characterization

The intramolecular hydroarylation of this compound is most commonly achieved through transition metal catalysis, with rhodium complexes being particularly effective. nih.gov The catalytic cycle is generally understood to proceed through a sequence of fundamental organometallic steps.

Reaction Pathway: The widely accepted mechanism initiates with the coordination of the rhodium(I) catalyst to the alkene moiety of the butene side chain. This is followed by an intramolecular C-H activation at an ortho position of the electron-deficient difluorophenyl ring, leading to the formation of a key rhodacycle intermediate. This C-H activation step is frequently the rate-determining step in related hydroarylation reactions. nih.govnih.gov Subsequently, migratory insertion of the coordinated alkene into the rhodium-hydride or rhodium-aryl bond forges the new carbon-carbon bond, constructing the fused ring. The catalytic cycle is completed by reductive elimination, which liberates the difluorinated tetralin product and regenerates the active rhodium(I) catalyst.

Transition State Characterization: The characterization of the fleeting transition states involved in this catalytic cycle heavily relies on computational chemistry, particularly Density Functional Theory (DFT). pku.edu.cnresearchgate.net For the cyclization of this compound, DFT calculations are crucial for mapping the potential energy surface and identifying the structures and energies of the transition states associated with C-H activation and migratory insertion. The presence of two strongly electron-withdrawing fluorine atoms on the phenyl ring significantly modulates the electronic landscape of the substrate. This electronic perturbation directly influences the stability of the transition states, particularly affecting the energy barrier of the C-H activation step. pku.edu.cn

Identification and Characterization of Reaction Intermediates

The direct spectroscopic observation of reaction intermediates in catalytic cycles is often hampered by their low concentration and short lifetimes. However, a combination of in-situ analytical techniques and computational modeling can provide significant insights into their structure and role.

In the rhodium-catalyzed intramolecular hydroarylation of this compound, several key intermediates are proposed to exist along the reaction pathway:

Rhodium-Alkene Complex: An initial coordination complex formed between the rhodium catalyst and the double bond of the substrate.

Rhodacycle Intermediate: A cyclic organorhodium species formed after the intramolecular C-H bond activation. Such intermediates have been observed and characterized in analogous catalytic systems. psu.edu

Rhodium-Hydrido-Aryl Species: A transient species containing both rhodium-hydride and rhodium-aryl bonds, formed during the C-H activation process. nih.gov

Advanced spectroscopic methods, such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, offer the potential to detect and structurally elucidate these intermediates under reaction conditions, provided they accumulate to a sufficient concentration. nih.gov The detection of characteristic signals, for example in the hydride region of a ¹H NMR spectrum, can provide direct evidence for the formation of a rhodium-hydride intermediate.

Catalyst Role and Ligand Effects in Reaction Mechanisms

Role of the Catalyst: Rhodium complexes have proven to be highly effective catalysts for this type of transformation. nih.gov The rhodium center acts as the central player, orchestrating the key bond-breaking (C-H) and bond-forming (C-C) events of the catalytic cycle. The reactivity of the rhodium center can be meticulously tuned through the electronic and steric properties of the ancillary ligands.

Ligand Effects: The ligands bound to the rhodium catalyst exert a profound influence on multiple facets of the reaction:

Reactivity: The electronic nature of the ligand can modulate the electron density at the rhodium center, thereby influencing the rate of key steps such as oxidative addition.

Selectivity: The use of chiral ligands can induce enantioselectivity in the hydroarylation, enabling the synthesis of optically active tetralin products. The steric bulk and bite angle of the ligand can also play a critical role in controlling the regioselectivity of the C-H activation.

Given the electron-deficient nature of the aromatic ring in this compound, the choice of a suitable ligand that can facilitate the challenging C-H activation step is particularly critical.

Substituent Effects on Reaction Rates and Selectivity

The presence of two fluorine atoms on the phenyl ring of this compound imposes a strong electronic bias on the molecule, significantly impacting the course of the reaction.

Electronic Effects: As highly electronegative atoms, the two meta-positioned fluorine atoms act as potent electron-withdrawing groups. This has several important consequences for the intramolecular hydroarylation:

Reaction Rate: The electron-withdrawing nature of the difluorophenyl group can increase the acidity of the aromatic C-H bonds, potentially facilitating their cleavage. Conversely, it can also render the aromatic ring less nucleophilic, which might hinder an electrophilic attack by the metal catalyst, a key step in certain mechanistic proposals. The net effect on the reaction rate is therefore dependent on the precise mechanism and the nature of the rate-determining step.

Regioselectivity: The electronic influence of the fluorine substituents is a key determinant in directing the regioselectivity of the C-H activation step.

A quantitative understanding of these electronic effects can be obtained through a Hammett analysis, which involves correlating the reaction rates of a series of substituted 4-phenyl-1-butenes with the corresponding Hammett substituent constants (σ). A positive slope (ρ value) in the Hammett plot would indicate that electron-withdrawing groups accelerate the rate-determining step, whereas a negative ρ value would suggest the opposite. nih.gov

Kinetic Isotope Effects (KIE) in C-H Activation Processes

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying whether a C-H bond is broken in the rate-determining step. chem-station.com For the intramolecular hydroarylation of this compound, measuring the KIE associated with the C-H activation step can provide invaluable mechanistic information.

By comparing the rate of reaction of the non-deuterated substrate with that of an isotopically labeled analogue (e.g., with deuterium (B1214612) at the ortho positions of the phenyl ring), a primary KIE (kH/kD > 1) is expected if the C-H bond cleavage is indeed the rate-limiting step. The magnitude of the KIE can offer further insights into the geometry of the transition state. A small KIE value, for instance, around 1.2, might imply that C-H bond cleavage is a rapid process and not the turnover-limiting step of the catalytic cycle. researchgate.net Furthermore, deuterium labeling experiments can be designed to investigate the reversibility of the C-H activation step. researchgate.net

Thermodynamic Analysis of Reaction Equilibria and Driving Forces

The thermodynamic feasibility of the intramolecular hydroarylation of this compound is a fundamental factor governing the position of the reaction equilibrium. The transformation involves the net conversion of a C-H bond and a C=C double bond into two new, more stable C-C single bonds, a process that is generally thermodynamically favorable.

The primary driving force for this cyclization is the formation of the thermodynamically more stable, fused tetralin ring system. The Gibbs free energy change (ΔG) for the reaction, which determines its spontaneity, can be estimated using computational methods such as DFT. A negative ΔG value would indicate that the formation of the product is favored at equilibrium.

The thermodynamic parameters, including the enthalpy change (ΔH) and entropy change (ΔS), can also be computationally determined. While the cyclization process is typically associated with a negative entropy change (entropically unfavorable) due to the loss of conformational freedom, this is usually more than compensated for by the negative enthalpy change resulting from the formation of strong carbon-carbon bonds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations serve as a powerful tool for predicting the three-dimensional arrangement of atoms and the various conformations a molecule can adopt. These methods are foundational to understanding a molecule's physical and chemical properties.

Geometry Optimization and Energy Minimization

Geometry optimization, also known as energy minimization, is a computational process used to find the most stable arrangement of atoms in a molecule. wikipedia.org This process seeks to locate a minimum on the potential energy surface (PES), which corresponds to a stable molecular structure where the net forces on each atom are close to zero. wikipedia.org For a molecule like 4-(3,5-Difluorophenyl)-1-butene, this involves iteratively adjusting bond lengths, bond angles, and dihedral angles until the lowest energy configuration is found.

Commonly, methods like Density Functional Theory (DFT), often with the B3LYP functional, and basis sets such as 6-311++G(d,p) are employed for this purpose. The optimization process starts with an initial guessed geometry and algorithmically modifies it to lower the total electronic energy until a stationary point is reached. The resulting optimized geometry provides crucial data on the molecule's structural parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on standard bond lengths and angles for similar chemical environments. Actual calculated values may vary based on the level of theory and basis set used.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=C | Butene chain | ~ 1.34 Å |

| C-C (single) | Butene chain | ~ 1.50 Å |

| C-C (aromatic) | Phenyl ring | ~ 1.40 Å |

| C-H (alkenyl) | Butene chain | ~ 1.09 Å |

| C-H (aliphatic) | Butene chain | ~ 1.10 Å |

| C-H (aromatic) | Phenyl ring | ~ 1.08 Å |

| C-F | Phenyl ring | ~ 1.35 Å |

| Bond Angles | ||

| C=C-C | Butene chain | ~ 125° |

| C-C-C | Butene chain | ~ 112° |

| C-C-C | Phenyl ring | ~ 120° |

| C-C-F | Phenyl ring | ~ 118° |

Conformational Analysis and Energy Landscapes

Similar to the classic example of butane, the rotation around this C-C bond leads to various staggered and eclipsed conformations. libretexts.org

Anti-conformation: The most stable staggered arrangement, where the largest substituent groups (the phenyl ring and the vinyl group) are positioned 180° apart, minimizing steric hindrance.

Gauche conformation: A staggered arrangement where the largest groups are 60° apart. This is typically higher in energy than the anti-conformation due to steric strain. libretexts.org

Eclipsed conformation: The least stable arrangement, where the substituent groups on adjacent carbons are aligned, maximizing torsional and steric strain.

An energy landscape, or potential energy profile, can be generated by plotting the relative energy of the molecule as a function of the dihedral angle of the rotating bond. This landscape reveals the energy barriers between different conformers and indicates which conformations are most likely to be populated at a given temperature.

Table 2: Hypothetical Relative Energies of Key Conformations for this compound (Based on rotation around the central C-C bond of the butene chain)

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Stability |

| Anti (Staggered) | 180° | 0.0 | Most Stable |

| Gauche (Staggered) | 60°, 300° | ~ 0.9 | Less Stable |

| Eclipsed (A) | 120°, 240° | ~ 3.6 | Unstable |

| Eclipsed (B - Syn) | 0° | ~ 5.0 | Least Stable |

Vibrational Frequency Calculations (Harmonic and Anharmonic)

Vibrational frequency calculations are performed on an optimized molecular geometry to predict the frequencies of molecular vibrations. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra. A key diagnostic use of these calculations is to confirm that an optimized structure is a true energy minimum; a stable structure will have all real (positive) vibrational frequencies, whereas a transition state will have one imaginary frequency. researchgate.net

Calculations can be performed at the harmonic or anharmonic level. The harmonic approximation assumes that the potential energy surface near the minimum is a simple parabola, which is computationally efficient but can deviate from experimental values. Anharmonic calculations provide more accurate frequencies by accounting for the true shape of the potential energy surface but are significantly more computationally demanding. arxiv.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Alkenyl) | C=C-H | 3080 - 3020 |

| C-H Stretch (Aliphatic) | C-C-H | 3000 - 2850 |

| C=C Stretch | Butene Double Bond | 1680 - 1640 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C-F Stretch | Phenyl Ring | 1250 - 1000 |

| C-H Bend (Alkenyl) | C=C-H | 1000 - 650 |

Electronic Structure Analysis

The study of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions. Computational methods allow for the visualization and quantification of electron distribution and orbital energies.

Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive. For this compound, the π-systems of the aromatic ring and the double bond are expected to be the primary contributors to the frontier orbitals.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Table 4: Hypothetical FMO Analysis and Reactivity Descriptors for this compound

| Parameter | Symbol | Predicted Value | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -0.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.7 eV | Indicates high kinetic stability and moderate reactivity. |

| Ionization Potential | I | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | A | 0.8 eV | Energy released when an electron is added. |

| Chemical Hardness | η | 2.85 eV | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.65 eV | Overall electron-attracting tendency. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. uni-muenchen.de The map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are attractive to electrophiles (e.g., protons). youtube.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles. youtube.com

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative fluorine atoms and above the π-clouds of the aromatic ring and the C=C double bond. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be localized around the hydrogen atoms.

Table 5: Predicted Electrostatic Potential Values at Key Molecular Sites

| Molecular Region | Predicted Electrostatic Potential (a.u.) | Color on MEP Map | Implied Reactivity |

| Vicinity of Fluorine Atoms | Highly Negative | Red | Site for electrophilic interaction |

| π-system of C=C bond | Negative | Orange/Red | Site for electrophilic attack |

| π-system of Phenyl Ring | Negative | Yellow/Orange | Site for electrophilic attack |

| Aromatic Hydrogen Atoms | Positive | Blue/Green | Site for nucleophilic interaction |

| Aliphatic Hydrogen Atoms | Slightly Positive | Green | Weak site for nucleophilic interaction |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure wikipedia.orgwisc.eduuba.ar. This approach allows for the quantitative investigation of electron delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs wikipedia.orgscirp.org.

For this compound, NBO analysis would reveal key electronic features arising from its distinct structural components: the difluorinated aromatic ring and the butene side chain. The primary delocalization effects are expected to involve:

Intra-ring Delocalization: Strong π → π* interactions within the phenyl ring, characteristic of aromatic systems.

Fluorine Lone Pair Delocalization: Interactions between the lone pairs (LP) of the two fluorine atoms and the antibonding π* orbitals of the aromatic ring. This donation of electron density from the fluorine atoms (LP F → π* C-C) stabilizes the molecule but can also influence the ring's reactivity.

Hyperconjugation: Interactions between the phenyl ring and the butene chain. This could include delocalization from the π orbitals of the ring into the antibonding σ* orbitals of the alkyl chain (π C=C → σ* C-C) and vice-versa. Additionally, interactions involving the butene's double bond, such as σ C-H → π* C=C and π C=C → σ* C-H, contribute to the stability of the alkene group.

These interactions collectively describe the electronic landscape of the molecule, highlighting how the electron-withdrawing fluorine atoms modulate the electron density of the aromatic system and its communication with the aliphatic side chain.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (F) | π* (Carom-Carom) | 2.5 - 4.0 | Lone Pair Delocalization |

| π (Carom-Carom) | π* (Carom-Carom) | 18.0 - 22.0 | Aromatic Resonance |

| π (C=C)alkene | σ* (Carom-Cali) | 0.5 - 1.5 | Hyperconjugation |

| σ (Cali-H) | π* (C=C)alkene | 1.0 - 2.5 | Hyperconjugation |

Note: The data in this table is illustrative, representing typical values for the described interactions in similar molecular systems, as specific published NBO analysis for this compound is not available.

Charge Distribution and Atomic Partial Charges

Atomic partial charges are a cornerstone of computational chemistry, providing a simplified model of the electron distribution within a molecule by assigning a net charge to each atom sobereva.commdpi.com. It is crucial to recognize that partial charges are not physical observables and their calculated values can differ significantly depending on the population analysis scheme used researchgate.netnih.gov. Common methods include Mulliken population analysis, Hirshfeld analysis, and Natural Population Analysis (NPA), which is derived from the NBO framework scm.comstackexchange.comresearchgate.net.

In this compound, the charge distribution is primarily dictated by the high electronegativity of the fluorine atoms.

Fluorine Atoms: These atoms will carry the most significant negative partial charge in the molecule.

Aromatic Carbons: The carbon atoms directly bonded to the fluorine atoms (C3 and C5 of the phenyl ring) will exhibit a positive partial charge due to the strong C-F bond polarization. Other carbons in the ring will have their charges modulated by the combined inductive and resonance effects.

Butene Chain: The carbons of the butene chain will have smaller partial charges compared to the aromatic ring. The sp2 hybridized carbons of the double bond will typically be slightly more negative than the sp3 hybridized carbons.

Different charge models provide varying quantitative results while often preserving the qualitative trends. For instance, Mulliken charges are known to be highly sensitive to the basis set used, whereas Hirshfeld and NPA charges are generally considered more robust researchgate.netstackexchange.com.

| Atom/Group | Mulliken Charge (e) | Hirshfeld Charge (e) | NPA Charge (e) |

| Fluorine (F) | -0.25 | -0.15 | -0.30 |

| Carom-F | +0.30 | +0.18 | +0.35 |

| Carom-H | -0.12 | -0.05 | -0.15 |

| Cvinyl (terminal) | -0.20 | -0.10 | -0.24 |

| Cvinyl (internal) | -0.10 | -0.04 | -0.12 |

Note: The values presented are hypothetical and illustrative of the expected trends and relative magnitudes for this compound based on different computational methods.

Reaction Mechanism Modeling and Simulation

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms. A key step is the location of the transition state (TS), which represents the maximum energy point along the minimum energy reaction pathway researchgate.net. A transition state structure is not a stable molecule but a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency researchgate.net. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking and forming of chemical bonds.

Once a candidate TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway downhill from the TS to the reactant and product energy minima, confirming that the located saddle point indeed connects the desired chemical species researchgate.net.

For this compound, this methodology could be applied to model its synthesis, such as through a palladium-catalyzed Suzuki or Heck coupling reaction, or to study its reactivity, such as electrophilic addition to the double bond masterorganicchemistry.comyoutube.comlibretexts.org. In a hypothetical hydrobromination reaction, the reaction coordinate would involve the approach of HBr to the double bond. The TS would feature partially formed C-H and C-Br bonds and a partially broken C=C π-bond. An IRC calculation would then trace this geometry forward to the final alkyl bromide product and backward to the starting materials, this compound and HBr.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the potential energy of a molecule as a function of its geometric coordinates libretexts.orglibretexts.org. A PES provides a global view of a chemical reaction, where valleys represent stable species (reactants, intermediates, and products) and mountain passes correspond to transition states wayne.eduyoutube.com. By mapping the PES, chemists can understand the energy changes that occur during a reaction, calculate activation energies, and predict reaction feasibility and kinetics.

For a reaction involving this compound, such as its catalytic hydrogenation, a simplified PES would be plotted against the key reaction coordinates (e.g., the H-H bond distance and the distance of the H₂ molecule to the double bond). The surface would show:

An initial energy minimum corresponding to the separated reactants: this compound and molecular hydrogen.

A saddle point representing the transition state where hydrogen is interacting with the double bond on the surface of the catalyst vanderbilt.edu.

A final, lower energy minimum corresponding to the product: 1-(3,5-difluorophenyl)butane.

The difference in energy between the reactants and the transition state defines the activation energy of the reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂ | 0.0 |

| Transition State | [H₂···Alkene-Catalyst]‡ | +20 to +30 |

| Product | 1-(3,5-Difluorophenyl)butane | -25 to -35 |

Note: The energy values are illustrative for a typical exothermic catalytic hydrogenation reaction.

Reaction Dynamics Simulations

While PES mapping provides a static picture of a reaction pathway, reaction dynamics simulations model the actual time-dependent motion of atoms during a chemical transformation. These simulations solve the classical equations of motion for the nuclei on a pre-calculated potential energy surface. This approach provides a deeper understanding of factors that control reaction outcomes, such as energy disposal in the products, the role of vibrational excitation of reactants, and the origins of stereoselectivity.

No specific reaction dynamics simulations have been published for this compound. However, this technique could be hypothetically employed to study reactions such as the ozonolysis of its double bond libretexts.org. Such a simulation could track the trajectories of the ozone molecule approaching the alkene, the formation of the initial molozonide intermediate, and its subsequent rearrangement or cleavage. This could reveal whether the process is concerted or stepwise and how initial kinetic energy influences the branching ratio between different reaction products, providing insights beyond what is available from transition state theory alone.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties using quantum chemical methods, particularly Density Functional Theory (DFT), has become an indispensable tool for structure elucidation nih.govresearchgate.net. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach allow for the accurate calculation of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants researchgate.netdntb.gov.ua. DFT can also predict vibrational frequencies, which aids in the assignment of experimental Infrared (IR) and Raman spectra nih.gov.

For organofluorine compounds like this compound, ¹⁹F NMR is a particularly powerful characterization technique. DFT calculations can reliably predict ¹⁹F chemical shifts, which is crucial for assigning signals in molecules with multiple, chemically distinct fluorine atoms nih.govresearchgate.netresearchgate.netrsc.org. The standard procedure involves optimizing the molecule's geometry and then performing an NMR calculation at a chosen level of theory (e.g., ωB97XD/aug-cc-pvdz) rsc.orgrsc.org. The calculated absolute shielding values are then converted to chemical shifts relative to a standard (e.g., CFCl₃ for ¹⁹F) and often scaled with an empirical factor to correct for systematic errors nih.gov.

Validation involves comparing these predicted spectra with experimentally measured data. A good correlation between the computed and experimental values provides strong confidence in the proposed molecular structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹⁹F | -109.5 | -110.2 |

| ¹H (vinyl, terminal) | 5.05 | 5.01 |

| ¹H (vinyl, internal) | 5.85 | 5.82 |

| ¹H (aromatic) | 6.80 | 6.77 |

| ¹³C (C-F) | 163.5 | 163.9 |

| ¹³C (vinyl, terminal) | 115.0 | 115.4 |

Note: The data presented is a realistic, hypothetical comparison to illustrate the validation process for this compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

No published data available.

Theoretical Calculation of Vibrational Spectra (IR, Raman)

No published data available.

Comparison of Theoretical Predictions with Experimental Data

No published theoretical or experimental data available for comparison.

Molecular Dynamics Simulations for Intermolecular Interactions

No published data available.

Future computational studies on this compound would be necessary to provide the specific details requested.

Applications and Future Directions in Chemical Research

4-(3,5-Difluorophenyl)-1-butene as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable starting material in organic synthesis, primarily due to the reactivity of its terminal double bond and the unique electronic properties imparted by the difluorinated aromatic ring. The butene moiety allows for a variety of chemical transformations, including but not limited to, oxidation, reduction, and addition reactions. These reactions enable the introduction of diverse functional groups, paving the way for the synthesis of a broad spectrum of more complex molecules.

The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives. The strong electron-withdrawing nature of fluorine can activate or deactivate certain positions on the aromatic ring towards electrophilic or nucleophilic substitution, providing regiochemical control in subsequent synthetic steps. This feature is particularly valuable in the construction of intricate molecular architectures where precise substitution patterns are crucial.

Integration into Polymer Science and Advanced Materials Development

The field of polymer science has seen a growing interest in the incorporation of fluorinated monomers to develop advanced materials with enhanced properties. This compound is a promising candidate for the synthesis of novel fluoropolymers. The polymerization of this monomer, either alone or in copolymerization with other olefins, can lead to materials with improved thermal stability, chemical resistance, and specific optical and electronic properties.

The difluorophenyl group can impart a degree of rigidity and hydrophobicity to the polymer backbone, which can be advantageous for applications requiring durable and water-repellent materials. Furthermore, the precise arrangement of fluorine atoms can influence the polymer's morphology and crystallinity, offering a means to fine-tune its mechanical and processing characteristics. Research in this area is focused on exploring the relationship between the monomer structure, polymerization conditions, and the final properties of the resulting materials. DFT calculations have been employed to understand the mechanistic aspects of 1-butene polymerization, including regioselectivity and termination reactions, which are crucial for controlling the polymer's microstructure and properties. frontiersin.org

Design and Synthesis of Novel Fluorinated Organic Compounds for Specific Applications

The unique structural features of this compound make it an excellent scaffold for the design and synthesis of novel fluorinated organic compounds with specific, targeted applications. The ability to modify both the aliphatic chain and the aromatic ring allows for the creation of a diverse library of molecules. For instance, derivatization of the butene chain can lead to the introduction of various pharmacophores, while further substitution on the difluorophenyl ring can modulate the electronic and lipophilic properties of the molecule.

This versatility is particularly relevant in the field of medicinal chemistry, where the introduction of fluorine is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. soton.ac.uk The synthesis of novel fluorinated coumarins, for example, has led to the development of excellent UV-light excitable fluorescent dyes with high quantum yields and photostability, making them superior for use as reporter molecules in biological systems. nih.gov Similarly, the synthesis of fluorinated azobenzene derivatives holds promise for applications in photopharmacology. nih.gov

Challenges and Opportunities in the Scalable Synthesis of Difluorophenyl Butenes

Despite the clear potential of this compound and its derivatives, challenges remain in their scalable and cost-effective synthesis. The introduction of fluorine atoms into organic molecules often requires specialized reagents and reaction conditions, which can be difficult and expensive to implement on an industrial scale. For instance, the generation of difluorocarbene, a key reactive intermediate for creating gem-difluorinated compounds, can require high temperatures, posing safety concerns for large-scale production. cas.cn

However, these challenges also present significant opportunities for innovation in synthetic methodology. The development of more efficient and milder fluorination techniques is a major area of research. idw-online.de This includes the design of novel catalysts and reagents that can facilitate the selective introduction of fluorine under more benign conditions. idw-online.de For example, the development of environmentally benign difluorocarbene precursors that operate at low temperatures could significantly improve the safety and scalability of these processes. cas.cn Furthermore, exploring alternative synthetic routes, such as those starting from readily available and less expensive starting materials, is crucial for making these valuable compounds more accessible for widespread application. Research into the synthesis of n-butene from dimethyl ether over zeolite catalysts is one such promising avenue. mdpi.commdpi.com

Emerging Methodologies and Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The study of this compound and related compounds sits at the exciting interface of organic chemistry and materials science. Emerging synthetic methodologies are constantly expanding the toolbox for creating novel fluorinated molecules with unprecedented precision and efficiency. These advancements are, in turn, enabling materials scientists to design and fabricate materials with highly specific and enhanced functionalities.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 4-(3,5-Difluorophenyl)-1-butene in academic laboratories?

Synthesis of fluorinated aromatic compounds like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. Post-synthesis purification requires fractional distillation or column chromatography using silica gel. For fluorinated intermediates, ensure inert atmospheres (N₂/Ar) to prevent decomposition. Purity assessment should integrate HPLC with a buffered mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6, methanol-buffer ratio 65:35) to resolve polar byproducts . Training in advanced organic synthesis techniques, as outlined in postgraduate curricula, is critical for reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, as demonstrated for analogous fluorinated compounds (mean C–C bond deviation: 0.005 Å, R factor: 0.072) . Complement with NMR (¹⁹F and ¹H) to confirm electronic environments and substituent effects. Computational methods (DFT) can model frontier molecular orbitals to predict reactivity. Training in crystallography and spectroscopic interpretation is essential for accurate analysis .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Fluorinated aromatics may release HF upon decomposition; work in fume hoods with HF-neutralizing kits. Waste must be segregated and processed by certified hazardous waste contractors. Institutional safety training, including spill management and emergency procedures, is mandatory .

Q. Which experimental approaches are used to determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Solubility : Use shake-flask method with HPLC quantification in solvents of varying polarity (e.g., water, DMSO, hexane).

- Stability : Conduct accelerated degradation studies under heat/light exposure, monitoring via UV-Vis or GC-MS.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and phase transitions.

Standardized protocols from pharmacopeial guidelines ensure reproducibility .

Advanced Research Questions

Q. How can researchers investigate the reactivity of this compound under catalytic or oxidative conditions?

Design kinetic studies using catalysts (e.g., palladium, ruthenium) under controlled atmospheres. Monitor reaction progress via in-situ FTIR or GC-MS. For oxidative pathways, employ ozone or peroxide systems, analyzing intermediates with high-resolution mass spectrometry (HRMS). Contrast results with computational simulations (e.g., transition state modeling) to validate mechanisms .

Q. What advanced techniques are suitable for studying environmental interactions, such as adsorption or degradation of this compound on indoor surfaces?

- Adsorption : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify uptake on materials like glass or polymers.

- Degradation : Expose to simulated indoor oxidants (e.g., ozone, NO₃ radicals) and analyze products via ToF-SIMS or XPS.

Microspectroscopic imaging (e.g., AFM-IR) can resolve nanoscale surface interactions .

Q. How can computational chemistry address discrepancies in experimental data for fluorinated aromatic systems?

Discrepancies in reaction yields or spectroscopic data may arise from solvent effects or conformational flexibility. Perform molecular dynamics (MD) simulations to model solvent interactions or torsional barriers. Compare DFT-calculated NMR shifts with experimental values to identify misassigned peaks .

Q. What strategies resolve contradictions in crystallographic or spectroscopic literature data for structurally similar compounds?

- Crystallographic Validation : Re-refine deposited XRD data (e.g., CIF files) using software like OLEX2 to check for refinement errors.

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to compare bond lengths/angles across studies.

Collaborate with crystallography databases (e.g., CCDC) to verify structural trends .